Home > Products > Screening Compounds P58510 > Pyrido[3,4-C]pyridazine
Pyrido[3,4-C]pyridazine - 6133-98-8

Pyrido[3,4-C]pyridazine

Catalog Number: EVT-3491318
CAS Number: 6133-98-8
Molecular Formula: C7H5N3
Molecular Weight: 131.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrido[3,4-C]pyridazine is a bicyclic compound that belongs to the family of pyridazine derivatives, which are characterized by their unique nitrogen-containing heterocyclic structures. This compound features a fused ring system consisting of a pyridine and a pyridazine moiety, contributing to its diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Source and Classification

Pyrido[3,4-C]pyridazine can be classified under heterocyclic compounds due to its nitrogen-rich structure. It is primarily synthesized from various pyridine derivatives and has been explored for its biological activities, making it a subject of interest in pharmaceutical research. The compound's structural framework allows for modifications that can enhance its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pyrido[3,4-C]pyridazine has been explored through several methodologies:

Molecular Structure Analysis

Structure and Data

Pyrido[3,4-C]pyridazine features a fused bicyclic structure that includes two nitrogen atoms within its rings. The molecular formula can be represented as CnHmNkC_nH_mN_k, where specific values depend on the substituents attached to the core structure.

  • Molecular Weight: The molecular weight typically ranges based on substituents but is generally around 150-200 g/mol.
  • Structural Characteristics: The compound exhibits distinct electronic properties due to the presence of nitrogen atoms, which influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Pyrido[3,4-C]pyridazine participates in various chemical reactions:

  1. Electrophilic Aromatic Substitution: The electron-rich nature of the nitrogen atoms allows for electrophilic substitution reactions, which can introduce various functional groups onto the aromatic system.
  2. Condensation Reactions: Pyrido[3,4-C]pyridazine can undergo condensation reactions with other carbonyl compounds or amines to form more complex structures that may exhibit enhanced biological activity.
  3. Reduction Reactions: Reduction processes can convert Pyrido[3,4-C]pyridazine derivatives into saturated forms or other functionalized products that may have different properties or applications.
Mechanism of Action

Process and Data

The mechanism of action for Pyrido[3,4-C]pyridazine derivatives often involves interaction with biological targets such as enzymes or receptors. The presence of nitrogen atoms in the structure allows for hydrogen bonding and coordination with metal ions, which is crucial for their biological activity.

  • Biological Targets: Research indicates that certain derivatives may act as inhibitors for specific enzymes involved in disease pathways, particularly in cancer and neurodegenerative diseases.
  • Data Supporting Mechanism: Studies utilizing molecular docking simulations have shown favorable binding interactions between Pyrido[3,4-C]pyridazine derivatives and their targets, supporting their potential therapeutic uses .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pyrido[3,4-C]pyridazine exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges from 150°C to 200°C depending on purity and substituents.
  • Solubility: Generally soluble in polar solvents like ethanol and dimethyl sulfoxide but may have limited solubility in non-polar solvents.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

Pyrido[3,4-C]pyridazine has garnered attention for its potential applications in various scientific fields:

  1. Medicinal Chemistry: Its derivatives have been explored as potential drug candidates due to their ability to interact with biological macromolecules effectively.
  2. Material Science: The unique electronic properties make it suitable for developing organic semiconductors or sensors.
  3. Agricultural Chemistry: Some derivatives have shown promise as agrochemicals due to their bioactive properties against pests or diseases.
Introduction to Pyrido[3,4-c]pyridazine in Heterocyclic Chemistry

Pyrido[3,4-c]pyridazine represents a bicyclic heteroaromatic scaffold characterized by fusion between pyridine and pyridazine rings at specific positions, creating an electron-deficient system with a high dipole moment. As a nitrogen-rich heterocycle, it contains three nitrogen atoms within its bicyclic framework, contributing to unique electronic properties and binding capabilities. Its exploration has been driven by the quest for novel bioactive pharmacophores beyond common nitrogen-containing heterocycles like pyridine or imidazole. Despite its potential, synthetic accessibility challenges historically relegated it to the category of "heteroaromatic molecules of the future" – unexplored chemical space with high predicted synthetic tractability and therapeutic promise [2] [6].

Nomenclature and Structural Classification of Pyridopyridazine Isomers

Pyridopyridazines constitute a family of eight possible structural isomers arising from the fusion of pyridine and pyridazine rings. Correct nomenclature depends precisely on the fusion orientation and atom numbering:

  • Systematic Naming: The prefix "pyrido" indicates a pyridine ring fused to another heterocycle. The bracketed numbers denote the specific atoms involved in the fusion. For pyrido[3,4-c]pyridazine, the pyridine ring is fused at its positions 3 and 4 to the "c" bond (between atoms 3 and 4) of the pyridazine ring. This results in a structure where the pyridazine nitrogen atoms occupy positions 1 and 2 of the fused system.
  • Isomer Differentiation: The fusion type significantly impacts the compound's electronic distribution and dipole moment. Pyrido[3,4-c]pyridazine exhibits a high dipole moment (estimated ~4.5 Debye), comparable to pyridazine itself, due to the alignment of the pyridazine dipole within the fused system [6]. This contrasts with isomers like pyrido[3,4-d]pyridazine or pyrido[2,3-b]pyridazine, which have different dipole magnitudes and orientations.
  • Structural Features: The ring fusion creates a planar, π-deficient system. Key structural attributes include:
  • Presence of two annular nitrogens in ortho orientation within the pyridazine moiety (N1, N2).
  • A tertiary nitrogen (N5) in the pyridine ring.
  • Potential for multiple hydrogen-bond acceptor sites.
  • Susceptibility to nucleophilic attack at specific positions due to electron deficiency, particularly adjacent to the annular nitrogens.

Table 1: Key Structural Characteristics of Pyrido[3,4-c]pyridazine

PropertyValue/DescriptionSignificance
Systematic NamePyrido[3,4-c]pyridazineUnambiguous chemical identification
Molecular FormulaC₇H₅N₃Defines elemental composition
Ring System TypeOrtho-fused bicyclic heteroaromaticDictates electronic properties and planarity
Number of Nitrogen Atoms3High nitrogen content, potential for H-bonding and polarity
Key Nitrogen Types1 Pyridazine (2 ortho N), 1 Pyridine (1 tertiary N)Defines basicity, H-bonding capacity, and sites for electrophilic/nucleophilic attack
Estimated Dipole Moment~4.5 DebyeHigh polarity influencing solubility and intermolecular interactions
Isomeric DistinctionFusion at pyridine 3,4-edge to pyridazine c-bondDifferentiates from other 7 pyridopyridazine isomers (e.g., [2,3-b], [3,4-d])

Historical Evolution of Pyrido[3,4-c]pyridazine Research

The synthesis and investigation of pyrido[3,4-c]pyridazine have evolved significantly over decades, marked by initial challenges and gradual methodological refinement:

  • Early Synthetic Endeavors (Mid-20th Century): Initial routes were often low-yielding and complex. The Widman-Stoermer cinnoline synthesis adaptation involved diazotization/cyclization of 4-propenyl-3-aminopyridines (e.g., 9), yielding the target bicyclic system (e.g., 10) in disappointingly low yields (14-17%) after chromatography. The analogous Borsche reaction applied to 4-acetyl-3-aminopyridine (11) provided access to pyridopyridazinones (12a/b) via cyclization involving the enol form, albeit still in moderate yields (38%) [2]. Japp-Klingemann methodology was also explored, leading to derivatives like 8-chloro-3-methyl-pyridopyridazine-4-one (15) via hydrazone intermediates (14), again suffering from low efficiency [2].
  • Advancements via Cycloadditions (1970s-1980s): The Hetero-Diels-Alder approach emerged as an alternative strategy. Reaction of 2-vinylpyridine (16) with electron-poor azo compounds like diethyl azodicarboxylate (17, R=Et) or di-tert-butyl azodicarboxylate (17, R=t-Bu) yielded tetrahydropyridopyridazine adducts (18). Subsequent deprotection (e.g., with TFA for t-Bu groups) and oxidation (e.g., with HgO) were required to access the fully aromatic parent system 1. While offering a conceptually different route, the initial cycloaddition step remained inefficient (e.g., 16% yield for R=t-Bu), partly due to competing polymerization [2].
  • Modern Derivatization & Functionalization (21st Century): Research shifted towards developing versatile functionalized intermediates and exploiting modern coupling chemistry. A pivotal approach involved using N-protected 3-pyridone-4-acetate derivatives (19). Condensation with hydrazine followed by oxidation yielded tetrahydropyridopyridazinones (20). Chlorination (e.g., with POCl₃) then provided highly reactive chloro-derivatives (21). These compounds serve as crucial multifunctional building blocks, enabling diversification via:
  • Amine substitutions (nucleophilic aromatic substitution).
  • Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups.
  • Deprotection/modification of the piperidine nitrogen (after N-deprotection of precursors to 20/21) [2].
  • Recent Recognition and Review (2022): The first dedicated review exhaustively summarizing synthetic pathways towards pyrido[3,4-c]pyridazines and their polycyclic derivatives was published, highlighting its emergence from a "molecule of the future" to a scaffold with established, albeit still developing, chemistry [2] [5].

Table 2: Historical Milestones in Pyrido[3,4-c]pyridazine Chemistry

Time PeriodKey Synthetic StrategyRepresentative Substrates/IntermediatesKey ProductsLimitations/Advancements
1950s-1960sWidman-Stoermer Adaptation4-Propenyl-3-aminopyridines (9)Bicyclic core (10)Low yields (14-17%), chromatography needed
1960s-1970sBorsche Reaction4-Acetyl-3-aminopyridine (11)Pyridopyridazinones (12a/b)Moderate yields (38%), tautomerism observed
1970s-1980sHetero-Diels-Alder Cycloaddition2-Vinylpyridine (16) + Azodicarboxylates (17)Tetrahydropyridopyridazines (18)Low cycloaddition yield (e.g., 16%), requires deprot/oxid to 1
1990s-2000sFunctionalized Pyridone RoutesN-Protected 3-pyridone-4-acetate (19)Chloro-derivatives (21)Provides versatile electrophilic building block (21)
2000s-PresentModern Cross-Coupling & DerivatizationChloro-derivative (21)Diverse aryl, amino, heteroaryl analogsEnables rapid SAR exploration, leverages Pd-catalysis etc.
2022Comprehensive Review Published--Consolidates knowledge, highlights synthetic progress [2,5]

Role in Nitrogen-Rich Heterocyclic Architectures for Drug Discovery

Pyrido[3,4-c]pyridazine occupies a niche but strategically important space in medicinal chemistry due to its unique combination of physicochemical properties and potential for target interaction:

  • Addressing "Heterocyclic Deficiency": A 2014 analysis revealed that 59% of FDA-approved drugs contain nitrogen heterocycles. However, the vast majority rely on a small subset of common motifs (e.g., piperidine, pyridine, benzimidazole). Bicyclic structures are less prevalent, and pyrido[3,4-c]pyridazine belongs to the category of under-explored "privileged scaffolds" identified as having high future potential due to predicted synthetic tractability and distinct properties [2] [6] [7]. Its exploration diversifies the medicinal chemist's toolkit beyond overutilized templates.
  • Key Physicochemical & Pharmacokinetic Attributes:
  • High Dipole Moment & Polarity: Enhances water solubility compared to purely carbon-based bicyclic aromatics or less polar N-heterocycles. This can improve formulation and reduce metabolic clearance linked to high lipophilicity.
  • Reduced hERG Liability: The inherent polarity and specific electronic profile may contribute to a lower risk of hERG potassium channel inhibition, a common cause of cardiotoxicity leading to drug attrition, compared to more lipophilic scaffolds [6].
  • Lower CYP450 Inhibition Potential: Theoretical and limited experimental data suggest pyridazine-containing scaffolds, including pyrido[3,4-c]pyridazine derivatives, may exhibit reduced inhibition of cytochrome P450 (CYP) enzymes compared to some other nitrogen heterocycles like azoles, potentially lowering the risk of drug-drug interactions [2] [6].
  • Dual Hydrogen-Bonding Capacity: The multiple nitrogen atoms (especially the ortho diazine nitrogens) act as robust hydrogen-bond acceptors. This facilitates strong and specific interactions with biological targets, crucial for achieving high potency and selectivity.
  • Bioisosteric Potential: The scaffold can act as a polar isostere for phenyl rings or other fused bicyclic systems (e.g., naphthalene, quinoline, phthalazine), modulating properties like solubility, LogP, and electronic distribution while potentially maintaining similar spatial occupancy or key interaction points [6] [7].
  • Demonstrated Biological Activities (Proof of Concept): While no pyrido[3,4-c]pyridazine-based drug is yet marketed, derivatives show promising activity across diverse target classes, validating its therapeutic relevance:
  • Kinase Inhibitors: Derivatives have been developed as potent inhibitors targeting enzymes like Dipeptidyl Peptidase-IV (DPP-IV) for type 2 diabetes (e.g., structures based on 20/21 modifications) [2] [7], and various tyrosine kinases relevant in oncology and inflammation (patented structures) [2] .
  • CNS Targets: Functionalized analogs exhibit high affinity as ligands for the benzodiazepine site of GABA_A receptors (specifically α2/α3/α5 subunits), investigated for anxiety and neurological disorders [2] [20]. Others target the Histamine H3 receptor for potential CNS applications [2] [16].
  • Immunomodulation & Inflammation: Derivatives show activity as Sphingosine-1-phosphate (S1P) receptor modulators (potential for autoimmune diseases) [2] and p38α MAP Kinase inhibitors (cytokine suppression for inflammatory diseases) [7] [8].
  • Other Targets: Examples include GABA_A α5 positive allosteric modulators [20], and exploration in antiviral and antibacterial contexts.

Table 3: Pyrido[3,4-c]pyridazine Derivatives in Targeted Drug Discovery

Therapeutic AreaBiological TargetDerivative Structural Features (Examples)Reported Activity/OutcomeSource/Ref (within cited context)
Metabolic Disease (Diabetes)Dipeptidyl Peptidase-IV (DPP-IV)Modifications of tetrahydropyridopyridazinone cores (e.g., 20 derived)Potent inhibitors identified for type 2 diabetes treatment [2] [7] [18]
CNS DisordersGABA_A Receptor (α2/α3/α5 subunits)Substituted pyrido[2,3-d]pyridazines (structurally related/isomeric focus)High affinity ligands (Ki < 100 nM), e.g., anxiolytic potential [2] [5] [20]
CNS DisordersHistamine H3 Receptor (H3R)Functionalized analogs of core scaffoldHigh affinity binders explored for CNS activity [2] [16]
Immunology/Inflammationp38α Mitogen-Activated Protein KinasePyridopyridazin-6-one derivatives (e.g., 3, 4)Potent inhibitors of TNF-α production (sub-nM IC₅₀ for p38α) [7] [8]
Immunology/AutoimmunitySphingosine-1-Phosphate (S1P) ReceptorsFused heterocyclic compounds based on coreS1P receptor modulator activity reported [2]
Oncology/InflammationVarious Tyrosine & Lipid KinasesDiverse libraries from chloro-building block (21)Kinase inhibitory activity patented [2]
CNS DisordersGABA_A α5 ReceptorNaphthyridine/Pyrido[3,4-c]pyridazine derivativesPositive allosteric modulators [20]

The pyrido[3,4-c]pyridazine scaffold, though synthetically challenging, offers a compelling profile for drug discovery: high polarity for improved solubility, reduced hERG/CYP risks, strong hydrogen-bonding capacity, and proven utility in generating potent ligands for pharmacologically relevant targets ranging from kinases to GPCRs and neurotransmitter receptors. Its evolution from a "molecule of the future" to a scaffold with established synthetic routes and promising biological validation underscores its growing significance in the design of novel therapeutic agents.

Properties

CAS Number

6133-98-8

Product Name

Pyrido[3,4-C]pyridazine

IUPAC Name

pyrido[3,4-c]pyridazine

Molecular Formula

C7H5N3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C7H5N3/c1-3-8-5-7-6(1)2-4-9-10-7/h1-5H

InChI Key

DVXYZLCJSYRIPC-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C=CN=N2

Canonical SMILES

C1=CN=CC2=C1C=CN=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.